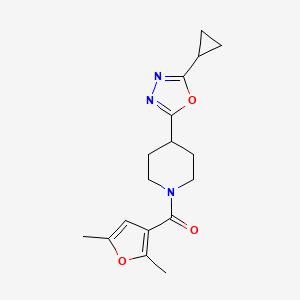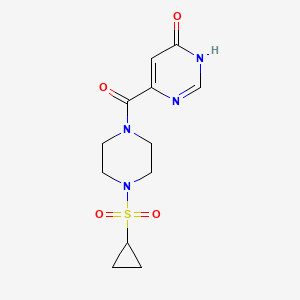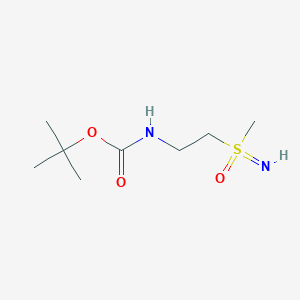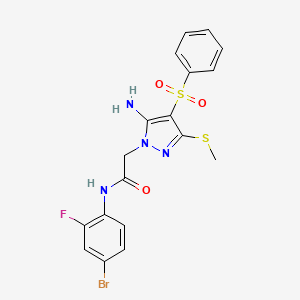
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine” are not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
Pyrazoles have a five-membered ring structure with two nitrogen atoms and three carbon atoms . The specific structure of “1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine” would include additional functional groups attached to this ring .Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions. For instance, they can undergo Cu(I) catalyzed [3 + 2] dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine” would depend on its specific structure. For example, a related compound, “[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanol”, is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, such as 3-amino-4-fluoropyrazoles, have garnered interest due to their potential as functional building blocks in medicinal chemistry. A developed synthetic strategy involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This process highlights the versatility of fluorinated pyrazoles in creating compounds with additional functional groups that allow further functionalization (Surmont et al., 2011).
Fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents can be activated and used as mono- or dielectrophiles in various synthetic applications, such as Vilsmeier-type acylations of aromatic substrates or the synthesis of fluorinated pyrazoles. This approach underscores the importance of fluorinated groups in enhancing the properties of pharmaceutical and agricultural chemistry compounds (Schmitt et al., 2017).
Antitumor and Antimicrobial Activities of Pyrazole Derivatives
The synthesis of pyrazole derivatives and their structural characterization have led to the identification of pharmacophore sites with antitumor, antifungal, and antibacterial activities. These findings demonstrate the therapeutic potential of fluorinated pyrazoles and their derivatives in developing novel treatments for various diseases (Titi et al., 2020).
Fluorination and Dearomatization Strategies
Fluorinated pyrazoles are also key intermediates in fluorination and dearomatization strategies, offering new pathways to fluorinated products with high yield and stereoselectivity. These methods are crucial for creating compounds with unique structural features, such as adjacent tertiary and α-fluoro quaternary stereocenters, which are valuable in medicinal chemistry (Li et al., 2012).
Polymer-Supported Quenching Reagents
In the context of combinatorial chemistry, polymer-supported quenching reagents have been utilized for the parallel purification of crude reaction products, including pyrazoles. This technique simplifies the isolation of desired products, highlighting the role of fluorinated pyrazoles in the efficient synthesis and purification of complex organic molecules (R. J. C. and J. C. Hodges, 1997).
Mécanisme D'action
Target of Action
It’s structurally similar to fleroxacin , a fluoroquinolone antibiotic. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Like Fleroxacin, 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine might interact with its targets, DNA gyrase and topoisomerase IV, leading to the inhibition of these enzymes . This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to cell death .
Biochemical Pathways
Based on its structural similarity to fleroxacin, it might affect the pathways involving dna gyrase and topoisomerase iv . The inhibition of these enzymes disrupts the normal functioning of bacterial DNA, affecting downstream processes like protein synthesis and cell division .
Pharmacokinetics
Fleroxacin, a structurally similar compound, is rapidly and well absorbed from the gastrointestinal tract after oral administration . It is widely distributed throughout the body and in different biological tissues . The serum elimination half-life is relatively long (9–12 hours), permitting once-daily dosing .
Result of Action
Based on its structural similarity to fleroxacin, it might lead to the death of bacterial cells by disrupting their dna replication, transcription, repair, and recombination processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-5-6(8)4-10(9-5)3-2-7/h4H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXHFKXRSWCUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936581.png)
![2-Ethyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2936583.png)

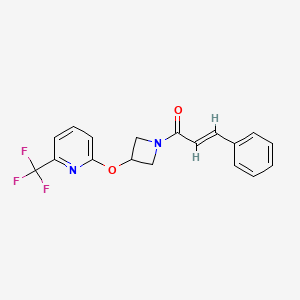
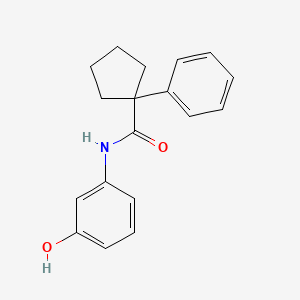
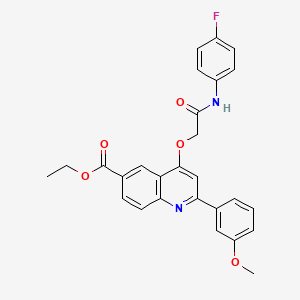
![1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2936593.png)
![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)
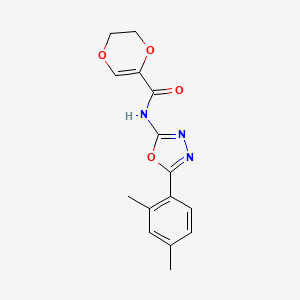
![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)
